molecular formula C8H11O3.Na<br>C8H11NaO3 B12659951 Methyl 2-acetylpent-4-enoate, sodium salt CAS No. 85392-48-9

Methyl 2-acetylpent-4-enoate, sodium salt

Cat. No.: B12659951
CAS No.: 85392-48-9
M. Wt: 178.16 g/mol
InChI Key: GNQNAHQOYUQZNL-UHDJGPCESA-M
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Description

Methyl 2-acetylpent-4-enoate (CAS 3897-04-9) is an organic ester characterized by a methyl ester group, an acetyl substituent, and a pent-4-enoate backbone. This compound is utilized in synthetic organic chemistry, particularly in allylation reactions and natural product synthesis, as evidenced by its role in forming intermediates for terpenoid derivatives .

Properties

CAS No.

85392-48-9

Molecular Formula

C8H11O3.Na
C8H11NaO3

Molecular Weight

178.16 g/mol

IUPAC Name

sodium;(2E)-3-methoxycarbonylhexa-2,5-dien-2-olate

InChI

InChI=1S/C8H12O3.Na/c1-4-5-7(6(2)9)8(10)11-3;/h4,9H,1,5H2,2-3H3;/q;+1/p-1/b7-6+;

InChI Key

GNQNAHQOYUQZNL-UHDJGPCESA-M

Isomeric SMILES

C/C(=C(/CC=C)\C(=O)OC)/[O-].[Na+]

Canonical SMILES

CC(=C(CC=C)C(=O)OC)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Acetylation

  • The acetyl group at the 2-position can be introduced via selective acetylation of the corresponding hydroxy or enol intermediate using acetyl chloride or acetic anhydride under controlled conditions.

Conversion to Sodium Salt

Alternative Direct Salt Formation

  • In some cases, the sodium salt can be prepared directly by reacting the free acid with sodium alkoxides (e.g., sodium methoxide) or sodium hydroxide in methanol, avoiding isolation of the free acid.

Representative Preparation Procedure (Hypothetical)

Step Reagents & Conditions Description Yield & Notes
1 Methyl acetoacetate + 4-bromo-1-butene, base (e.g., NaH), solvent (THF), 0-25°C, 12-24 h Alkylation to form methyl 2-acetylpent-4-enoate ~70% yield reported for similar alkylations
2 Acetylation with acetic anhydride, pyridine, 0-5°C, 2 h Introduction of acetyl group at 2-position if needed High selectivity
3 Hydrolysis with NaOH (1M), reflux, 2-4 h Conversion of ester to sodium carboxylate salt Quantitative conversion
4 Isolation by evaporation and crystallization from methanol/water Purification of sodium salt High purity, >95%

Analytical and Research Findings

  • Purity and Yield:
    The sodium salt form is typically isolated as a white crystalline solid with high purity (>95%) after recrystallization from aqueous alcoholic solutions.

  • Stability:
    Sodium salts of carboxylates are generally stable under ambient conditions and soluble in water, facilitating further applications.

  • Characterization:
    Confirmed by NMR (1H, 13C), IR spectroscopy (carboxylate stretch ~1550 cm^-1), and mass spectrometry. Elemental analysis confirms sodium incorporation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Malonate Alkylation + Acetylation Methyl acetoacetate, allylic halide NaH, acetic anhydride Room temp to reflux, inert atmosphere High yield, selective Requires handling strong base
Direct Ester Hydrolysis + Neutralization Methyl 2-acetylpent-4-enoate NaOH, MeOH/H2O Reflux, 2-4 h Simple, direct salt formation Requires ester precursor
Neutralization of Acid with Sodium Alkoxide 2-acetylpent-4-enoic acid Sodium methoxide or NaOH Room temp to mild heating Avoids ester hydrolysis step Requires acid precursor

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetylpent-4-enoate, sodium salt can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-acetylpent-4-enoate, sodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-acetylpent-4-enoate, sodium salt involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It may also participate in enzyme-catalyzed reactions, where it can be converted into different products through specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a) Methyl 4-oxopentanoate
  • Structure : Contains a ketone group at the 4-position instead of an acetyl group.
  • Sodium Salt: The sodium salt of 2-keto-4-methylpentanoic-1-13C acid (CAS 93523-70-7) highlights the impact of isotopic labeling on applications in metabolic studies, contrasting with the non-labeled target compound .
  • Reactivity: The ketone group in 4-oxopentanoate derivatives facilitates nucleophilic additions, whereas the acetyl group in Methyl 2-acetylpent-4-enoate may participate in enolate formation or conjugate additions.
b) Iodosulfuron-methyl-sodium
  • Structure : A sulfonylurea herbicide with a methyl ester and sodium sulfonate group.
  • Applications: Used as a pesticide, differing from the target compound’s role in natural product synthesis.

Sodium Salts of Esters

a) Phosphonothiolate Sodium Salts
  • Structure: Features a phosphonothiolate backbone instead of a pentenoate.
b) Mezlocillin Sodium
  • Structure : A β-lactam antibiotic with a carboxylate sodium group.
  • Solubility : The sodium salt form improves bioavailability, a property critical for pharmaceuticals but less relevant for the target compound’s synthetic applications .

Hydrogen Bonding and Crystal Packing

Methyl 2-acetylpent-4-enoate’s sodium salt may exhibit distinct hydrogen-bonding patterns compared to other ionic compounds. For instance, in 2-aminoanilinium 4-methylbenzenesulfonate (CCDC 1985013), N–H⋯O interactions drive crystal packing . The sodium salt’s ionic nature could promote stronger electrostatic interactions, influencing its crystallinity and stability.

Comparative Data Table

Compound CAS Number Molecular Formula Key Functional Groups Applications
Methyl 2-acetylpent-4-enoate 3897-04-9 C₈H₁₂O₃ Acetyl, ester, alkene Synthetic intermediates
2-Keto-4-methylpentanoic acid-1-¹³C Na salt 93523-70-7 C₆H₉¹³CNaO₃ Ketone, ¹³C label Metabolic studies
Iodosulfuron-methyl-sodium Not provided C₁₄H₁₃IN₅NaO₆S Sulfonylurea, methyl ester Herbicide
Mezlocillin sodium 59798-30-0 C₂₁H₂₄NaN₅O₈S₂ β-lactam, carboxylate Antibiotic

Research Findings and Gaps

  • Synthesis: Methyl 2-acetylpent-4-enoate is synthesized via allylation reactions, but its sodium salt’s preparation method remains undocumented in the provided evidence .
  • Physicochemical Properties : Data on solubility, melting point, and stability of the sodium salt are lacking. Comparisons with analogues suggest higher solubility in polar solvents due to ionic character.

Biological Activity

Methyl 2-acetylpent-4-enoate, sodium salt, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C8_8H12_{12}O3_3
  • Molecular Weight : 156.18 g/mol
  • Structure : The compound features a double bond in the pentenoate portion and an acetyl group, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound, is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it can influence the biosynthesis of important neurotransmitters and protective factors in neuronal cells. Specifically, it has been shown to:

  • Enhance Tetrahydrobiopterin (BH4) Biosynthesis : This is crucial for the production of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation and cognitive functions .
  • Activate Nurr1:RXRα Heterodimers : This activation leads to increased expression of genes involved in neuroprotection and neurotransmitter synthesis .

Neuroprotective Effects

Methyl 2-acetylpent-4-enoate has demonstrated significant neuroprotective effects in various studies:

  • Cell Viability Assays : In vitro studies using Neuro2A cells showed that treatment with the compound protects against MPP+-induced toxicity, indicating its potential as a neuroprotective agent .
  • In Vivo Studies : Animal models have shown that administration of the compound increases dopamine and serotonin levels significantly after intraperitoneal injection. This suggests a promising role in treating neurodegenerative diseases .

Modulation of Gene Expression

The compound has been evaluated for its ability to modulate gene expression related to neuroprotection:

  • qPCR Analysis : Studies have reported increased expression of tyrosine hydroxylase (TH) and c-jun after administration of methyl 2-acetylpent-4-enoate, indicating enhanced dopaminergic activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionProtects Neuro2A cells from MPP+ toxicity
Neurotransmitter LevelsIncreased dopamine and serotonin post-administration
Gene ExpressionUpregulation of TH and c-jun

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving C57BL/6 mice, subjects injected with methyl 2-acetylpent-4-enoate at a dosage of 20 mg/kg exhibited notable improvements in behavioral tests related to motor function. The results indicated that the compound not only prevented the onset of abnormal involuntary movements but also improved swimming times in forced swim tests, highlighting its potential as a therapeutic agent for Parkinson's disease .

Case Study 2: Impact on Serotonin Biosynthesis

Another study focused on the impact of methyl 2-acetylpent-4-enoate on serotonin biosynthesis. The results demonstrated that the compound significantly increased the transcription levels of tryptophan hydroxylase, an enzyme critical for serotonin production. This finding suggests potential applications in treating mood disorders where serotonin levels are disrupted .

Q & A

Q. What are the recommended methods for synthesizing and purifying Methyl 2-acetylpent-4-enoate sodium salt?

  • Methodological Answer : Synthesis typically involves neutralizing the parent acid (methyl 2-acetylpent-4-enoic acid) with sodium hydroxide in a polar solvent like ethanol or water. The sodium salt precipitates upon concentration or solvent evaporation. Purification is achieved via recrystallization using solvent pairs (e.g., ethanol-water) to enhance crystallinity. Insoluble impurities are removed via vacuum filtration, and purity is confirmed by melting point analysis and thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 2-acetylpent-4-enoate sodium salt?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm molecular structure by identifying proton environments (e.g., acetyl and alkene groups) and carbon backbone.
  • IR Spectroscopy : Detects functional groups (C=O stretch at ~1700 cm1^{-1}, C=C stretch at ~1650 cm1^{-1}).
  • Mass Spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms salt formation via sodium coordination geometry .

Q. What are the solubility and stability profiles of Methyl 2-acetylpent-4-enoate sodium salt in common solvents?

  • Methodological Answer : Solubility is tested by incremental solvent addition (e.g., water, ethanol, DMSO) under controlled temperatures. For example, sodium salts generally exhibit higher aqueous solubility than their acid counterparts due to ionic dissociation. Stability is assessed via accelerated degradation studies (e.g., exposure to heat, light, humidity) monitored by HPLC or NMR. Storage recommendations include desiccated conditions at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of Methyl 2-acetylpent-4-enoate sodium salt be systematically analyzed?

  • Methodological Answer : Hydrogen bonding networks are mapped using graph set analysis (G. Etter’s formalism), which categorizes interactions into discrete patterns (e.g., chains, rings). Tools like Mercury or PLATON analyze XRD data to identify donor-acceptor distances (<3.2 Å) and angles (100–180°). This reveals how sodium ions coordinate with carbonyl/alkene groups and water molecules, influencing crystal packing and stability .

Q. What challenges arise in validating the crystal structure of this sodium salt, and how are they resolved?

  • Methodological Answer : Common challenges include:
  • Disorder in Alkene/Carbonyl Groups : Addressed using restraints (SHELXL’s SIMU/DELU commands) during refinement .
  • Twinned Crystals : Managed via TWIN/BASF instructions in SHELXL or by reprocessing data with CELL_NOW.
  • Validation : Check for geometric outliers (e.g., bond lengths, angles) using CIF validation tools (e.g., checkCIF), and cross-validate with spectroscopic data .

Q. How should experimental design address contradictions in reactivity data for Methyl 2-acetylpent-4-enoate sodium salt under varying conditions?

  • Methodological Answer :
  • Controlled Variable Testing : Systematically vary pH, temperature, and solvent polarity while monitoring reaction outcomes via kinetic studies (e.g., UV-Vis spectroscopy).
  • Statistical Analysis : Apply multivariate regression to identify dominant factors. For example, alkaline conditions may promote ester hydrolysis, requiring buffered systems for stability.
  • Cross-Technique Validation : Combine HPLC (purity), MS (degradation products), and XRD (structural changes) to resolve discrepancies .

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